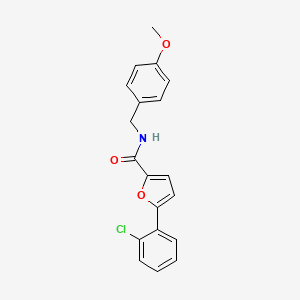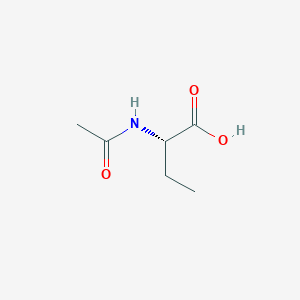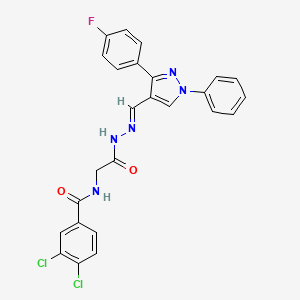
1,4-Bis(ethenylsulfonyl)butane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[4-(vinylsulfonyl)butyl]sulfonyl}ethylene is a compound that belongs to the class of vinyl sulfones. Vinyl sulfones are known for their reactivity and are widely used in organic synthesis and medicinal chemistry. This compound features a vinyl sulfone group attached to a butyl chain, which is further connected to an ethylene group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[4-(vinylsulfonyl)butyl]sulfonyl}ethylene can be achieved through various methods. One common approach involves the reaction of alkenes with sodium sulfinates in the presence of a catalyst such as copper(I) iodide (CuI) and a ligand like bipyridine (bpy). The reaction proceeds via anti addition of the sulfonyl cation followed by an elimination process .
Industrial Production Methods
Industrial production of vinyl sulfones, including 1-{[4-(vinylsulfonyl)butyl]sulfonyl}ethylene, often involves electrochemical sulfonylation reactions. These reactions use sodium arylsulfinates as sulfonylating reagents, with a catalytic amount of potassium iodide (KI) as a redox mediator and tetrabutylammonium tetrafluoroborate (Bu4NBF4) as the electrolyte .
Analyse Chemischer Reaktionen
Types of Reactions
1-{[4-(vinylsulfonyl)butyl]sulfonyl}ethylene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to sulfides.
Substitution: The vinyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like thiols and amines can react with the vinyl group under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Thiol or amine-substituted products.
Wissenschaftliche Forschungsanwendungen
1-{[4-(vinylsulfonyl)butyl]sulfonyl}ethylene has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-{[4-(vinylsulfonyl)butyl]sulfonyl}ethylene involves its reactivity with thiol groups in proteins. The vinyl sulfone group reacts with the thiolate anion of cysteine residues in enzymes, forming a covalent bond and inactivating the enzyme. This reaction is irreversible and leads to the formation of a stable sulfonylated enzyme complex .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
1-{[4-(vinylsulfonyl)butyl]sulfonyl}ethylene is unique due to its specific structure, which provides a balance of reactivity and stability. Its butyl chain offers flexibility, while the vinyl sulfone group ensures high reactivity with thiol groups in proteins, making it a valuable tool in both research and industrial applications .
Eigenschaften
CAS-Nummer |
3088-17-3 |
|---|---|
Molekularformel |
C8H14O4S2 |
Molekulargewicht |
238.3 g/mol |
IUPAC-Name |
1,4-bis(ethenylsulfonyl)butane |
InChI |
InChI=1S/C8H14O4S2/c1-3-13(9,10)7-5-6-8-14(11,12)4-2/h3-4H,1-2,5-8H2 |
InChI-Schlüssel |
HGLPVMBQJHDEJY-UHFFFAOYSA-N |
Kanonische SMILES |
C=CS(=O)(=O)CCCCS(=O)(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Imidazo[4,5-c]pyridine, 2-(3,4-dimethoxyphenyl)-](/img/structure/B11944963.png)
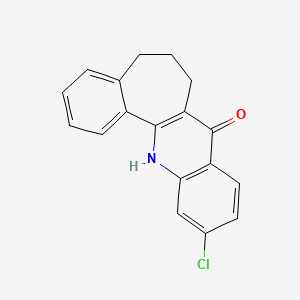
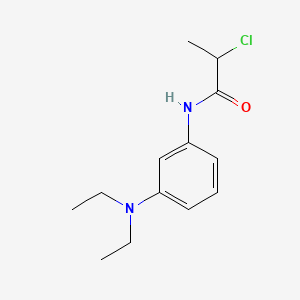
![2-[(6-chloro-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11944977.png)

![{[3-(3,4-Dimethylcyclohex-3-en-1-yl)propyl]sulfanyl}benzene](/img/structure/B11944990.png)
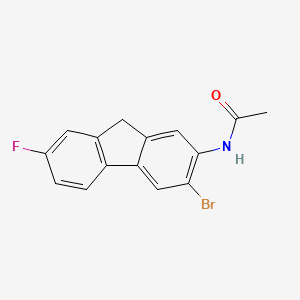
![2-(4-Methoxyphenyl)-1-methyl-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine](/img/structure/B11945011.png)
![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11945021.png)
